4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structural features, which include a thieno[3,2-b]pyrrole core substituted with benzyl and methyl groups
Mechanism of Action
Target of Action
The primary targets of 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are the RNA-dependent RNA polymerase of hepatitis C virus and KDM1A and LSD1 demethylases . These targets play crucial roles in viral replication and gene transcription regulation, respectively .
Mode of Action
This compound acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of hepatitis C virus . It also inhibits KDM1A and LSD1 demethylases, which regulate DNA methylation . The inhibition of these targets disrupts their normal function, leading to changes in viral replication and gene transcription .
Biochemical Pathways
The compound affects the viral replication pathway of the hepatitis C virus by inhibiting its RNA-dependent RNA polymerase . It also impacts the gene transcription pathway by inhibiting KDM1A and LSD1 demethylases, which regulate DNA methylation . The downstream effects include disruption of viral replication and changes in gene transcription .
Result of Action
The inhibition of the RNA-dependent RNA polymerase results in a decrease in hepatitis C virus replication . The inhibition of KDM1A and LSD1 demethylases leads to changes in gene transcription, which can have potential applications in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: The initial step involves the construction of the thieno[3,2-b]pyrrole core. This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The benzyl and methyl groups are introduced through alkylation reactions. For instance, benzyl bromide can be used to introduce the benzyl group, while methyl iodide can be used for the methyl group.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the benzyl or methyl positions using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide or methyl iodide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxamides
Uniqueness
4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
4-benzyl-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-10-7-12-14(19-10)8-13(15(17)18)16(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKWBGDDHUGQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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